molecular formula C9H7N3O B189723 2-carboxamida de quinoxalina CAS No. 5182-90-1

2-carboxamida de quinoxalina

Número de catálogo B189723
Número CAS: 5182-90-1
Peso molecular: 173.17 g/mol
Clave InChI: CGJMVNVWQHPASW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinoxaline-2-carboxamide belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Synthesis Analysis

Quinoxaline-2-carboxamide has been synthesized as part of research on pyrazine derived compounds . The synthesis involved the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . In another study, two new platinum (II) compounds containing quinoxaline-2-carboxamide as a carrier ligand were synthesized .


Molecular Structure Analysis

The molecular structure of Quinoxaline-2-carboxamide has been determined using different spectroscopic methods . In each case, a square planar Pt (II) is present .


Chemical Reactions Analysis

Quinoxaline-2-carboxamide has been used as a carrier ligand in two new platinum (II) compounds . The interaction of these new compounds with 1 or 2 equivalents of 9-ethylguanine has been studied using 1H NMR, 195Pt NMR, and ESI-MS spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of Quinoxaline-2-carboxamide have been characterized using different spectroscopic methods .

Aplicaciones Científicas De Investigación

Aplicaciones anticancerígenas

Los derivados de quinoxalina, incluida la 2-carboxamida de quinoxalina, se han identificado como posibles agentes antineoplásicos con citotoxicidad selectiva contra varias líneas celulares de cáncer, como las células cancerosas hepáticas (HepG2), ováricas (SK-OV-3) y de próstata (PC-3) .

Aplicaciones antimicrobianas y antivirales

Estos compuestos presentan una clase prometedora para el desarrollo de nuevos fármacos dirigidos a infecciones bacterianas, así como enfermedades virales como el VIH . También han demostrado efectividad contra la tuberculosis (TB) y la malaria .

Tratamientos de trastornos neurológicos

Los derivados de quinoxalina se han utilizado como anticonvulsivos, que son fármacos que ayudan a controlar las convulsiones .

Enfermedades inflamatorias y autoinmunes

Algunos compuestos de quinoxalina son útiles en el tratamiento de trastornos autoinmunes y enfermedades inflamatorias debido a sus propiedades antiinflamatorias .

Enfermedades cardiovasculares

Los derivados de quinoxalina se han indicado para el tratamiento de enfermedades cardiovasculares, mostrando su versatilidad en aplicaciones médicas .

Tratamientos de trastornos metabólicos

Estos compuestos tienen aplicaciones en el tratamiento de trastornos metabólicos como la diabetes debido a sus propiedades antidiabéticas .

Inhibición de enzimas

Los derivados de this compound se han utilizado como inhibidores de enzimas, lo que puede ser crucial en el tratamiento de diversas enfermedades. Por ejemplo, se han utilizado como inhibidores de la fosfatidilinositol 3-quinasa (PI3K), lo que es significativo en la terapia contra el cáncer .

Estudios de interacción con el ADN

La this compound se ha utilizado como ligando portador en compuestos de platino (ii) para estudios de interacción con el ADN, lo que es importante para comprender las interacciones fármaco-ADN y diseñar nuevos fármacos .

Safety and Hazards

Quinoxaline-2-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions of Quinoxaline-2-carboxamide research could involve further investigation into its biological activities and potential applications in drug discovery . This includes its use as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents .

Mecanismo De Acción

Target of Action

Quinoxaline-2-carboxamide is a versatile compound that can bind to various targets . It has been found to interact with DNA and vascular endothelial growth factor receptor (VEGFR) . The compound’s interaction with DNA is particularly significant in its role as a carrier ligand in platinum compounds .

Mode of Action

The mode of action of Quinoxaline-2-carboxamide involves its interaction with its targets, leading to various changes. For instance, in the context of platinum compounds, Quinoxaline-2-carboxamide forms a bifunctional adduct with two 9-ethylguanine (9-EtG) molecules, substituting the dmso and the chloride ligand . This interaction is more efficient in sterically crowded environments .

Biochemical Pathways

The biochemical pathways affected by Quinoxaline-2-carboxamide are primarily related to its interaction with DNA and VEGFR . The compound’s interaction with DNA can lead to the unwinding of plasmid DNA, showing similar properties to cisplatin . Its interaction with VEGFR, a key player in angiogenesis, could potentially influence cancer progression .

Result of Action

The result of Quinoxaline-2-carboxamide’s action can vary depending on the context. In the case of platinum compounds, the compound’s interaction with DNA leads to the formation of a bifunctional adduct . This interaction can potentially interfere with DNA replication, leading to cytotoxic effects . Additionally, Quinoxaline-2-carboxamide has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .

Action Environment

The action environment can influence the efficacy and stability of Quinoxaline-2-carboxamide. For instance, the compound’s interaction with 9-EtG is more efficient in sterically crowded environments . .

Análisis Bioquímico

Biochemical Properties

Quinoxaline-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Cellular Effects

Quinoxaline-2-carboxamide has been shown to influence cell function in various ways. For example, it has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines . The exact mechanisms by which it influences cell signaling pathways, gene expression, and cellular metabolism are currently being studied.

Molecular Mechanism

The molecular mechanism of action of Quinoxaline-2-carboxamide is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Quinoxaline-2-carboxamide vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been reported in the literature, ongoing studies are expected to provide more information on this aspect .

Metabolic Pathways

Quinoxaline-2-carboxamide is involved in various metabolic pathways. The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are currently being investigated .

Transport and Distribution

The transport and distribution of Quinoxaline-2-carboxamide within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name

quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMVNVWQHPASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199774
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5182-90-1
Record name 2-Quinoxalinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline-2-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the lactone from method A (100 mg, 0.27 mmol) was added neat trifluoroacetic acid (1 mL). The resulting solution was stirred for 1 h and the trifluoroacetic acid removed in vacuo. The remaining residue was solvated in methylene chloride (10 mL) and triethylamine (0.15 mL, 1.07 mmol). Quinoxalyl chloride (58 mg, 0.3 mmol) was added as a solid and the mixture stirred for 18 h. The mixture was transferred to a separatory funnel and washed with citric acid (2×10 mL), NaHCO3 (10 mL) and brine (10 mL). The organic layer was dried (MgSO4) and the solvents filtered. The filtrate was concentrated in vacuo and the resulting residue was chromatographed on silica gel (10 g) eluting with 2:1 hexanes:ethyl acetate to provide 99 mg of the quinoxaline amide. This material was solvated in MeOH and ammonia gas was bubbled in for 5 min. The resulting solution was stirred for 16 h and the solvent removed in vacuo. The remaining residue was recrystallized (methylene chloride/methanol/Hexanes) to provide the title compound (90 mg, 72%). 1H NMR (400 MHz, CD3OD): d 9.38 (1H, s), 8.21 (1H, dd, J=4.4, 2.5 Hz), 8.14 (1H, dd, J=4.4, 2.5 Hz), 7.93 (2H, m), 7.26 (2H, d, J=6.9 Hz), 7.17 (2H, t, J=7.1 Hz), 7.09 (1H, t, J=7.3 Hz), 4.30 (1H, m), 3.75 (1H, m), 3.03-2.98 (2H, m), 2.47 (1H, m), 1.77 (1H, m), 1.56 (2H, m), 1.4 (2H, m), 1.07 (6H, s).
[Compound]
Name
lactone
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-2-carboxamide
Reactant of Route 3
Quinoxaline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Quinoxaline-2-carboxamide
Reactant of Route 5
Quinoxaline-2-carboxamide
Reactant of Route 6
Quinoxaline-2-carboxamide

Q & A

Q1: What is the role of hydrogen bonding and stacking interactions in the binding of echinomycin, a quinoxaline-containing antibiotic, to DNA?

A2: Molecular modeling studies have shown that both hydrogen bonding and stacking interactions are crucial for echinomycin's DNA binding specificity. The alanine residues of echinomycin form hydrogen bonds with the guanine bases within CpG steps, significantly contributing to its binding affinity [, , ]. Additionally, stacking interactions between the quinoxaline-2-carboxamide chromophores of echinomycin and DNA base pairs influence the binding preference for specific flanking sequences. These stacking interactions are affected by the dipole moment and orientation of the DNA base pairs, further contributing to the sequence-specific binding of echinomycin [, ].

Q2: How does the structure of quinoxaline-2-carboxamide derivatives influence their anti-tuberculosis activity?

A3: Structure-activity relationship (SAR) studies on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have revealed key structural features for anti-tuberculosis activity. A methyl group at position 3 and an unsubstituted benzyl group on the carboxamide are beneficial for activity [, , ]. Additionally, a fluorine atom at the quinoxaline 7-position or the phenyl substituent's para-position enhances potency and selectivity against Mycobacterium tuberculosis [, ].

Q3: What computational chemistry and modeling approaches have been applied to study quinoxaline-2-carboxamide derivatives?

A4: Several computational techniques have been employed to study these compounds. Docking studies using programs like Dock6 have helped understand the binding mode of quinoxaline-2-carboxamide derivatives within the active site of target proteins []. Pharmacophore modeling, utilizing software like LigandScout, has aided in identifying key structural features for optimizing antimycobacterial activity []. Furthermore, quantitative structure-activity relationship (QSAR) studies, incorporating descriptors like reduction peak potential, lipophilicity, H-bond donor capacity, and molecular dimension, have been used to predict anti-tuberculosis activity []. Density functional theory (DFT) calculations with the B3LYP functional and lanl2dz basis set have been used to predict the reduction potentials of quinoxaline-di-N-oxide derivatives, correlating them with their anti-tuberculosis activity [].

Q4: What analytical methods are commonly employed for the characterization and quantification of quinoxaline-2-carboxamide derivatives?

A5: Various spectroscopic techniques are used for structural characterization, including (1)H NMR, (195)Pt NMR, and ESI-MS []. Chromatographic methods like RP-HPLC are employed for determining lipophilicity (log P) and can be a reliable alternative to the shake-flask method for quinoxaline di-N-oxides, which can pose experimental challenges [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.